Pyrazine-2,3,5,6-tetraamine tetrahydrochloride
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Overview
Description
Pyrazine-2,3,5,6-tetraamine tetrahydrochloride is an organic compound with the molecular formula C4H8N6·4HCl. It is a derivative of pyrazine, characterized by the presence of four amine groups attached to the pyrazine ring. This compound is typically found in the form of a solid, often appearing as colorless crystals. It is known for its strong reducing properties and electrophilicity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of pyrazine-2,3,5,6-tetraamine tetrahydrochloride generally involves organic synthesis methods. One common route includes the reaction of pyrazine derivatives with amine sources under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyrazine-2,3,5,6-tetraamine tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: The amine groups in the compound can participate in substitution reactions, where they are replaced by other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield various oxidized derivatives of pyrazine-2,3,5,6-tetraamine, while substitution reactions can produce a range of substituted pyrazine compounds .
Scientific Research Applications
Pyrazine-2,3,5,6-tetraamine tetrahydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, coordination polymers, and nitrogen-containing heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which pyrazine-2,3,5,6-tetraamine tetrahydrochloride exerts its effects involves its strong reducing properties and ability to act as an electrophile. These characteristics enable it to interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The specific molecular targets and pathways involved can vary depending on the application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to pyrazine-2,3,5,6-tetraamine tetrahydrochloride include:
- Pyrazine-2,3-diamine
- Pyrazine-2,5-diamine
- Pyrazine-2,6-diamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of four amine groups, which significantly enhances its reducing properties and electrophilicity. This makes it a more versatile intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C4H12Cl4N6 |
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Molecular Weight |
286.0 g/mol |
IUPAC Name |
pyrazine-2,3,5,6-tetramine;tetrahydrochloride |
InChI |
InChI=1S/C4H8N6.4ClH/c5-1-2(6)10-4(8)3(7)9-1;;;;/h(H4,5,7,9)(H4,6,8,10);4*1H |
InChI Key |
CXEYVTHUDIGIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)N)N)N.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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